molecular formula C10H7FN2O3S B1447050 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1710439-51-2

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1447050
CAS No.: 1710439-51-2
M. Wt: 254.24 g/mol
InChI Key: NRMPCRURFDHKFJ-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one is a chemical compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of 3-[(5-Fluoro-2-aminophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
  • 3-[(5-Bromo-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
  • 3-[(5-Methyl-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Uniqueness

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-

Biological Activity

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1710439-51-2) is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thiazole ring fused with a nitrophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by:

  • Molecular Weight : 254.24 g/mol
  • Chemical Formula : C_{11}H_{10}F_{1}N_{3}O_{2}S

Biological Activity Overview

Recent studies have indicated that thiazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in several preclinical evaluations.

Anticancer Activity

  • Mechanism of Action : The anticancer activity of thiazole derivatives often involves the induction of apoptosis in cancer cells. Studies suggest that the presence of electron-withdrawing groups like nitro and fluorine enhances the cytotoxicity against various cancer cell lines.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .
    • A comparative study with other thiazole derivatives indicated that this compound's structural features contributed to its enhanced activity against multidrug-resistant cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that:

  • The thiazole ring is crucial for the cytotoxic activity.
  • Substituents on the phenyl ring (such as fluorine and nitro groups) significantly influence the potency of the compound.

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Reference
CytotoxicityMDA-MB-23115.0
CytotoxicityHepG218.5
Apoptosis InductionJurkat Cells12.0

Molecular Modeling Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies indicate that the compound binds effectively to active sites of proteins such as Bcl-2 and caspases, which are critical for inducing apoptosis in cancer cells .

Properties

IUPAC Name

3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMPCRURFDHKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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